molecular formula C17H17BrN2O5 B1683850 Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate CAS No. 65673-63-4

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Cat. No. B1683850
CAS RN: 65673-63-4
M. Wt: 409.2 g/mol
InChI Key: SXJDCULZDFWMJC-AAEUAGOBSA-N
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Patent
US06660871B2

Procedure details

To a suspension of the 5-bromosalicylaldehyde (0.010 mol) in dry ethyl alcohol (30 ml) was added ethyl cyanoacetate (0.022 mol) and 3.0 grams of molecular sieve 3Å powder (Aldrich Chemical Company). The resulting mixture was stirred at room temperature overnight (14 h). Most of the 5-bromosalicylaldehyde disappeared within the first 2 hours as layer chromatography (TLC). The molecular sieve was then filtered off and washed 3 times with tetrahydrofuran. The filtrates were combined and the solvent was removed under vacuum. The residue solidified when incubated at −24° for 2 hours. The desired product was obtained by crystallization in 85% ethanol as a single diastereoisomeric pair. The yield was 86%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>C(O)C>[CH3:18][CH2:17][O:16][C:14]([C:13]1[CH:7]([CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:11]#[N:12])[C:6]2[CH:9]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[O:10][C:11]=1[NH2:12])=[O:15]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.022 mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight (14 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
disappeared within the first 2 hours as layer
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The molecular sieve was then filtered off
WASH
Type
WASH
Details
washed 3 times with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
WAIT
Type
WAIT
Details
incubated at −24° for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.